CAS registry number and structure for Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
CAS registry number and structure for Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
An In-Depth Technical Guide to Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate: Structural Elucidation, Synthesis, and Applications
Executive Summary & Strategic Relevance
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate (CAS: 95834-67-6) is a high-value heterocyclic building block utilized extensively in medicinal chemistry, materials science, and agrochemical development [1]. The benzo[b]thiophene scaffold serves as a sulfur-containing bioisostere to indole, benzofuran, and naphthalene. This isosteric replacement offers distinct lipophilic and electronic properties that often enhance target binding affinity and metabolic stability in drug candidates.
For research and drug development professionals, understanding the physicochemical profile and the synthetic pathways of this specific intermediate is critical. The presence of the 5-chloro substituent and the 3-methyl acetate moiety provides a highly versatile, orthogonal platform for synthesizing complex active pharmaceutical ingredients (APIs), including tubulin polymerization inhibitors, 5-lipoxygenase inhibitors, and CRTH2 receptor antagonists [2].
Chemical Identification & Quantitative Profiling
The structural and physicochemical parameters of Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate dictate its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in Table 1.
Table 1: Chemical Identity and Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate |
| CAS Registry Number | 95834-67-6 [1] |
| Molecular Formula | C₁₁H₉ClO₂S |
| Molecular Weight | 240.70 g/mol [3] |
| SMILES String | COC(=O)CC1=CSC2=C1C=C(Cl)C=C2 [1] |
| InChIKey | JWFDIBIIXZVEBI-UHFFFAOYSA-N [1] |
| LogP (Predicted) | ~3.27 [3] |
| Physical State | Solid (Melting Point: ~55 °C) [3] |
Structural Causality & Mechanistic Insights
The architectural design of this molecule is not arbitrary; every functional group serves a distinct chemical and pharmacological purpose:
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The 5-Chloro Substituent: Chemically, the halogen exerts a mild electron-withdrawing inductive effect (-I), which modulates the reactivity of the aromatic system, preventing over-oxidation during harsh synthetic steps. Pharmacologically, halogenation at the C5 position is a proven field strategy to block cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life and lipophilic efficiency (LipE) of derived drug candidates [2].
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The 3-Acetate Methyl Ester: The methyl ester acts as a protected, reactive handle. It prevents premature decarboxylation or unwanted side reactions that the free acetic acid analog (5-Chlorobenzo[b]thiophene-3-acetic acid, CAS 17266-30-7) might undergo during multi-step, base-catalyzed syntheses [4]. It can be selectively hydrolyzed, reduced to an alcohol, or converted into an amide.
Validated Synthetic Methodologies
To ensure a self-validating system, the following protocols detail two primary routes for synthesizing Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate. Route A is ideal for rapid, lab-scale generation from commercially available precursors, while Route B is a scalable de novo approach.
Protocol A: Direct Fischer Esterification (From the Free Acid)
Rationale: The free acid (CAS 17266-30-7) is commercially available [4]. Fischer esterification is the most direct route, utilizing an acid catalyst to drive the equilibrium toward the ester.
Step-by-Step Workflow:
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Preparation: Charge a dry, 250 mL round-bottom flask with 5-chlorobenzo[b]thiophene-3-acetic acid (10.0 g, 44.1 mmol) and anhydrous methanol (100 mL, 10 volumes).
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Catalysis: Cool the suspension to 0 °C using an ice bath. Dropwise, add concentrated sulfuric acid (H₂SO₄, 0.25 mL, ~0.1 eq) to the mixture. Causality: H₂SO₄ acts as both the proton donor to activate the carbonyl carbon and a dehydrating agent to sequester the water byproduct, driving the reaction forward.
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Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) or HPLC until the starting material is consumed (>98% conversion).
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Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the residue in ethyl acetate (150 mL).
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Neutralization (Critical): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 50 mL). Causality: Immediate neutralization is critical to prevent acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup.
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Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target methyl ester as an off-white solid.
Protocol B: De Novo Thioether Cyclization
Rationale: For large-scale synthesis where the acid precursor is cost-prohibitive, building the benzothiophene core from basic aromatic thiols is preferred.
Step-by-Step Workflow:
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Alkylation (Sₙ2): In a reactor, dissolve 4-chlorothiophenol (1.0 eq) and methyl 4-chloroacetoacetate (1.1 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 12 hours. The nucleophilic thiolate displaces the aliphatic chloride, forming an aryl thioether intermediate.
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Isolation of Intermediate: Dilute with water and extract with dichloromethane (DCM). Concentrate the organic phase to isolate the crude thioether.
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Electrophilic Cyclization: Add the crude thioether to a flask containing polyphosphoric acid (PPA, 5 volumes). Heat to 90 °C for 3 hours. Causality: PPA serves a dual function; it provides the highly acidic environment needed for the intramolecular electrophilic aromatic substitution onto the chlorinated benzene ring, and it acts as a potent dehydrating agent to force the subsequent aromatization into the benzo[b]thiophene core.
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Quenching & Purification: Pour the hot mixture over crushed ice to hydrolyze the PPA. Extract with DCM, neutralize with NaHCO₃, and purify via silica gel chromatography to yield the pure methyl ester [3].
Mechanistic Pathway Visualization
The following diagram illustrates the convergent synthetic pathways described in the protocols above, highlighting the logical flow from starting materials to the target CAS 95834-67-6.
Figure 1: Convergent synthetic pathways for Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate.
Analytical Characterization & Validation
To establish trustworthiness and self-validate the synthesized product, the following analytical markers must be confirmed:
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¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a distinct singlet at ~3.75 ppm (3H, -OCH₃) confirming the esterification, and a singlet at ~3.85 ppm (2H, -CH₂-) corresponding to the acetate methylene group. The aromatic region (7.20–7.80 ppm) will integrate for 4 protons, including the isolated C4 proton and the C2 thiophene proton.
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LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 241.0. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak must be observed at m/z 243.0.
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HPLC Purity: Analyzed using a reverse-phase C18 column with a Water/Acetonitrile (0.1% TFA) gradient. The compound exhibits strong UV absorbance at 254 nm due to the extended conjugated system.
References
- Matrix Fine Chemicals. "METHYL 2-(5-CHLORO-1-BENZOTHIOPHEN-3-YL)ACETATE | CAS 95834-67-6". Source: matrix-fine-chemicals.com.
- PubChem. "2-(5-Chloro-1-benzothiophen-3-yl)acetic acid | C10H7ClO2S | CID 205058". Source: nih.gov.
- LookChem. "Methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate CAS NO.95834-67-6". Source: lookchem.com.
- Thermo Fisher Scientific. "5-Chlorobenzo[b]thiophene-3-acetic acid, 97%". Source: thermofisher.com.
